molecular formula C12H10N2O B1594192 (1H-Naphtho[2,3-d]imidazol-2-yl)methanol CAS No. 7471-10-5

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol

Cat. No.: B1594192
CAS No.: 7471-10-5
M. Wt: 198.22 g/mol
InChI Key: IZHSRVUULNQUGL-UHFFFAOYSA-N
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Description

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines. Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, amines, and various substituted imidazole compounds. These products have diverse applications in different fields.

Scientific Research Applications

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacterial cells by interfering with their DNA synthesis. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-Naphtho[2,3-d]imidazol-2-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-6,15H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHSRVUULNQUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323302
Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-10-5
Record name NSC403543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403543
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Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7471-10-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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